2-Methoxybiphenyl

Biodesulfurization Microbial Metabolism Biocatalysis

Select 2-Methoxybiphenyl (CAS 86-26-0) for its unique ortho-substitution profile. Essential for synthesizing discrete Pd(II) ONN-pincer catalysts, its steric bulk prevents dimeric assemblies. Also ideal as a pH-independent fluorescence standard and a low-toxicity GC-MS marker for biodesulfurization research (4S pathway). Choose this regiospecific isomer for precise analytical and synthetic applications.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 86-26-0
Cat. No. B167064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybiphenyl
CAS86-26-0
Synonyms1,1'-BIPHENYL, 2-METHOXY, BIPHENYL-2-YL METHYL ETHER, 2-METHOXYBIPHENYL
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyNLWCWEGVNJVLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybiphenyl (CAS 86-26-0) Baseline Identification and Procurement Specifications


2-Methoxybiphenyl (2-phenylanisole, o-phenylanisole; molecular formula C13H12O, MW 184.23 g/mol) is an ortho-substituted biphenyl derivative bearing a methoxy group at the 2-position [1]. It exists as a white to light yellow solid at room temperature (melting point 28-33°C) with a boiling point of 274°C and density of 1.023 g/mL at 25°C . Commercially available in research-grade purity (>98.0% by GC), this compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical, agrochemical, and materials science applications [2]. Its calculated log P of 3.820 and rotatable bond count of 3 confer distinct physicochemical properties that differentiate it from para-substituted and hydroxylated analogs [3].

Why Generic Substitution Fails for 2-Methoxybiphenyl: Ortho-Substitution Effects on Reactivity and Performance


Substitution of 2-methoxybiphenyl with other biphenyl derivatives is not straightforward due to regiospecific effects arising from ortho-substitution. The 2-methoxy group exerts distinct steric and electronic influences: in microbial desulfurization systems, 2-methoxybiphenyl (2-MBP) exhibits substantially reduced growth inhibition compared to its direct metabolic precursor 2-hydroxybiphenyl (2-HBP), enabling sustained biocatalytic activity [1][2]. In fluorescence-based applications, 2- and 4-methoxybiphenyl both show pH-independent fluorescence stability, unlike hydroxylated analogs that display complex excited-state ionization behavior [3]. Furthermore, ortho-substitution confers unique reactivity profiles in cross-coupling chemistry, where steric effects influence regioselectivity in Suzuki-Miyaura reactions [4]. The following quantitative evidence delineates precisely where and how 2-methoxybiphenyl differs from its closest analogs.

Quantitative Differentiation Evidence for 2-Methoxybiphenyl vs. Closest Analogs


Reduced Microbial Growth Inhibition in Biodesulfurization: 2-Methoxybiphenyl vs. 2-Hydroxybiphenyl

In Mycobacterium sp. biodesulfurization systems, 2-methoxybiphenyl (2-MBP) exhibits substantially reduced inhibitory effects on cell growth and desulfurization activity compared to its metabolic precursor 2-hydroxybiphenyl (2-HBP) [1]. The methoxylation pathway converting 2-HBP to 2-MBP represents an extended 4S pathway that mitigates end-product inhibition [2].

Biodesulfurization Microbial Metabolism Biocatalysis

pH-Independent Fluorescence Stability: 2-Methoxybiphenyl vs. Hydroxylated Biphenyls

2-Methoxybiphenyl demonstrates complete pH-independent fluorescence stability across the entire pH 0-14 range, whereas hydroxylated biphenyl analogs exhibit pronounced pH-dependent fluorescence changes due to excited-state ionization [1]. Both 2- and 4-methoxybiphenyl show no fluorescence variation with pH, in contrast to 2-hydroxybiphenyl, 3-hydroxybiphenyl, and 4-hydroxybiphenyl, which display pH-sensitive emission profiles [2].

Fluorescence Spectroscopy Analytical Chemistry pH-Independent Probes

Distinct Oxygen Uptake Profile in Microbial Metabolism: Ortho-Methoxy Substitution vs. Other 2-Substituents

Among 2-substituted biphenyls, 2-methoxybiphenyl (2MxBP) exhibits a distinct oxygen uptake response (OUR) profile characterized by moderate maximum OUR (0.34 ± 0.05) and notably sustained OUR at 10 ppm (0.32 ± 0.10), with the lowest initial slope (1.16 × 10⁻⁶) among the series [1]. This profile differs markedly from 2-hydroxybiphenyl (max OUR 0.61 ± 0.17; 10 ppm OUR 0.05 ± 0.04) and 2-methylbiphenyl (max OUR 0.06 ± 0.02) .

Microbial Respiration Biodegradation Structure-Activity Relationship

Synthetic Versatility: Ortho-Methoxy Directing Effects in Cross-Coupling Chemistry

2-Methoxybiphenyl serves as a precursor for synthesizing 2-(3-biphenyl-2-ol)-6-iminepyridines via sequential Suzuki coupling, deprotection, and condensation reactions from 2-methoxybiphenyl-3-ylboronic acid [1]. The ortho-methoxy group provides steric encumbrance that influences the geometry and stability of resulting palladium(II) ONN-pincer complexes . This contrasts with para-substituted analogs that lack the steric directing effects required for forming discrete square planar chelates.

Suzuki-Miyaura Coupling Organometallic Chemistry Regioselective Synthesis

Key Procurement Specifications: Purity Thresholds and Analytical Verification

Commercial 2-methoxybiphenyl is supplied with GC-verified purity of >98.0%, with typical specifications including appearance as white or colorless to light yellow powder/lump/clear liquid [1]. Melting point specification ranges from 28-33°C (lit.), with density at 1.023 g/mL at 25°C . These specifications provide verifiable benchmarks for procurement quality assessment.

Quality Control GC Purity Analysis Certificate of Analysis

Alternative Synthetic Accessibility via Suzuki-Miyaura Coupling from 2-Methoxyphenyl Boronic Acid

2-Methoxybiphenyl can be synthesized via Suzuki-Miyaura coupling between 2-methoxyphenyl boronic acid and bromobenzene using palladium catalysts under mild conditions . Chiral silica-supported Pd catalysts have been demonstrated to enable one-pot crystal ripening combined with coupling reactions from 2-methoxyphenyl precursors [1]. This synthetic accessibility distinguishes 2-methoxybiphenyl from ortho-substituted analogs requiring more forcing conditions.

Cross-Coupling Palladium Catalysis Synthetic Methodology

Validated Application Scenarios for 2-Methoxybiphenyl Based on Quantitative Differentiation Evidence


Biodesulfurization Research: Analytical Standard for Extended 4S Pathway Metabolite Profiling

2-Methoxybiphenyl serves as an essential analytical reference standard for GC-MS identification of the extended 4S pathway in biodesulfurization research. Its distinct retention time and mass spectrum enable unambiguous differentiation from 2-hydroxybiphenyl and biphenyl in complex microbial culture extracts [1]. The compound's reduced microbial toxicity compared to 2-HBP makes it a preferred end-product marker for evaluating desulfurization efficiency without confounding growth inhibition effects [2]. Researchers investigating Mycobacterium, Chelatococcus, or Microbacterium desulfurization pathways should prioritize 2-MBP over 2-HBP standards for accurate pathway elucidation.

Fluorescence Spectroscopy: pH-Independent Reference Standard for Biphenyl Derivative Analysis

In fluorescence-based analytical methods requiring pH-independent emission, 2-methoxybiphenyl provides a stable reference standard across the entire pH 0-14 range [1]. Unlike hydroxylated biphenyls that exhibit excited-state ionization and pH-dependent fluorescence changes, 2-MBP maintains constant emission intensity regardless of solution acidity [2]. This property is particularly valuable for analytical chemists developing HPLC-fluorescence methods for complex biological matrices, or for researchers studying solvent effects on biphenyl photophysics where pH interference must be eliminated.

Organometallic Synthesis: Precursor for Sterically Encumbered Palladium ONN-Pincer Complexes

2-Methoxybiphenyl is a critical starting material for synthesizing 2-(3-biphenyl-2-ol)-6-iminepyridines via sequential Suzuki coupling, deprotection, and condensation from 2-methoxybiphenyl-3-ylboronic acid [1]. The ortho-methoxy group provides essential steric bulk that governs the formation of discrete square planar palladium(II) ONN-pincer complexes rather than dimeric assemblies [2]. Researchers designing homogeneous catalysts for cross-coupling, hydrogenation, or C-H activation should select ortho-substituted 2-methoxybiphenyl over para- or meta-isomers, which lack the requisite steric profile for discrete monomeric chelate formation.

Structure-Biodegradability Studies: Reference Compound for Ortho-Substituted Biphenyl SAR

2-Methoxybiphenyl's distinct oxygen uptake profile (max OUR 0.34 ± 0.05; sustained 10 ppm OUR 0.32 ± 0.10) provides a valuable reference point for structure-activity relationship (SAR) studies investigating the biodegradability of substituted biphenyls [1]. Its intermediate respiratory activity and notably sustained response at low concentrations distinguish it from both highly active (2-aminobiphenyl, 2-iodobiphenyl) and poorly metabolized (2-methylbiphenyl, 2-nitrobiphenyl) analogs [2]. Environmental microbiologists and biodegradation researchers can use 2-MBP as a calibration standard for developing predictive models of microbial metabolism of ortho-substituted aromatic pollutants.

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